6-(3-Carboxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
6-(3-Carboxyphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₉NO₄ It is a derivative of pyridine and benzoic acid, featuring a carboxyphenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid typically involves the reaction of 3-bromopyridine with 3-carboxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Carboxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6-(3-Carboxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid
- 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid
- 4-(3-Carboxyphenyl)picolinic acid
Uniqueness
6-(3-Carboxyphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for designing new materials and exploring novel chemical and biological applications.
Properties
IUPAC Name |
6-(3-carboxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(6-9)11-5-4-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCHDKWABURYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687440 |
Source
|
Record name | 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-35-0 |
Source
|
Record name | 6-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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